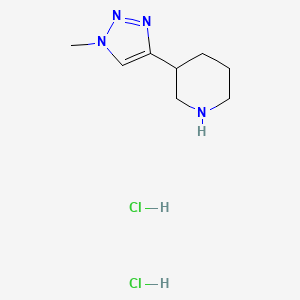

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

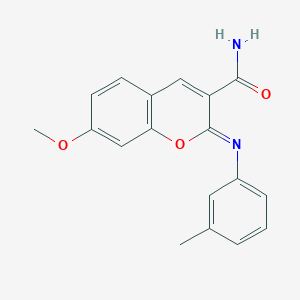

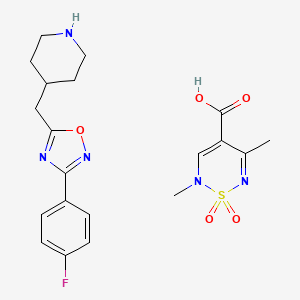

“3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride” is a chemical compound that belongs to the class of 1,2,3-triazole analogs . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes “this compound”, is often accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a methyl group . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically characterized by the reactivity of the 1,2,3-triazole ring . The triazole ring can participate in various reactions, including click chemistry and Suzuki–Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen

Histone Deacetylase (HDAC) Inhibition

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: has been investigated as an HDAC inhibitor. HDACs play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. Inhibiting HDACs can alter chromatin structure and impact cellular processes. Specifically, this compound potently inhibits HDAC2, a class-I isoform, with an IC₅₀ value in the low micromolar range . HDAC inhibitors are promising candidates for cancer therapy due to their potential to induce apoptosis and differentiation in cancer cells.

Coordination Chemistry with btp Ligands

The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) binding motif has gained attention in coordination chemistry. While not directly related to our compound, understanding ligand coordination can inform drug design. The btp motif has applications in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials (e.g., polymers, dendrimers, and gels) .

Cytotoxic Activity Against Cancer Cells

In vitro studies have explored the cytotoxic effects of This compound derivatives. These compounds were screened against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay revealed their potential as cytotoxic agents .

Anticancer Potential

Compounds 5e and 5f, derived from our compound, emerged as the most potent HDAC2 inhibitors. They exhibited cytotoxicity up to 8-fold greater than SAHA (a known HDAC inhibitor) in human cancer cell lines (SW620, PC3, and AsPC-1) . These findings highlight their potential as anticancer agents.

ADMET Properties

Exploring absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for drug candidates. Compounds 5e and 5f, while potent HDAC2 inhibitors, exhibit desirable characteristics for anticancer compounds .

Zukünftige Richtungen

The future directions for the study of “3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride” and similar compounds could include further exploration of their potential applications in biomedicinal, biochemical, and material sciences . Additionally, further studies could investigate their potential as enzyme inhibitors .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, have been found to stabilize cu (i) towards disproportionation and oxidation .

Mode of Action

Similar compounds have been found to enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to be involved in the azide-acetylene cycloaddition , suggesting that this compound might affect similar pathways.

Pharmacokinetics

Similar compounds are soluble in dmso and dmf , which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that this compound might have similar effects.

Action Environment

Similar compounds are known to be stable at -20°c , suggesting that this compound might have similar stability characteristics.

Eigenschaften

IUPAC Name |

3-(1-methyltriazol-4-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOPAYBYGGZOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2CCCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)

![2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B3015132.png)

![N-Methyl-1-[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B3015133.png)

![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)

![3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)